Prunetrin

描述

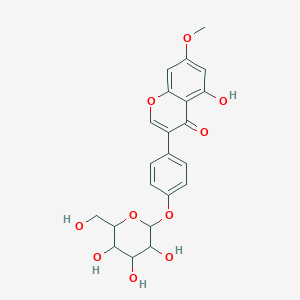

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWGCQDMVDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-36-9 | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Prunetrin Isoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone (Prunetin 4′-O-glucoside), is a naturally occurring isoflavone found in various plants, including those of the Prunus species.[1] As a member of the flavonoid family, this compound has garnered significant scientific interest for its diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2] Its mechanisms of action are multi-faceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits a dose-dependent cytotoxic effect on liver cancer cells, significantly inhibiting cell proliferation.[1][2] The half-maximal inhibitory concentration (IC50) values further quantify its potency.

Table 1: Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| HepG2 | 48h | Not explicitly stated, but significant viability reduction at 30 µM | [2] |

| Huh7 | 48h | Not explicitly stated, but significant viability reduction at 30 µM | [2] |

| Hep3B | 24h | Below 50% viability from 20 µM to 50 µM | [1] |

Induction of Cell Cycle Arrest at G2/M Phase

A key mechanism of this compound's anti-proliferative activity is its ability to induce cell cycle arrest at the G2/M phase.[1][2] This is achieved by downregulating the expression of critical cell cycle regulatory proteins.

Table 2: Effect of this compound on Cell Cycle Distribution in Hep3B Cells (24h treatment)

| This compound Concentration (µM) | % of Cells in G2/M Phase | Reference |

| 0 (Control) | Not explicitly stated | [1] |

| 10 | Increased accumulation | [1] |

| 20 | Increased accumulation | [1] |

| 40 | Highly accumulated | [1] |

Note: While the exact percentages are not provided in the source, a significant dose-dependent increase in the G2/M population was reported.

This compound's induction of G2/M arrest is associated with the decreased expression of Cyclin B1, CDK1/CDC2, and CDC25c.[1]

Induction of Apoptosis

This compound effectively induces apoptosis, or programmed cell death, in liver cancer cells through the intrinsic mitochondrial pathway.[1][2]

Table 3: Effect of this compound on Apoptosis in Hep3B Cells (24h treatment)

| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Reference |

| 0 (Control) | 0.72 | 1.15 | 1.87 | [1] |

| 40 | 13.28 | 13.79 | 27.07 | [1] |

Table 4: Effect of this compound on Apoptosis in HepG2 and Huh7 Cells

| Cell Line | This compound Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Reference |

| HepG2 | Highest dose | 19.08 | 28.80 | [3] |

| Huh7 | Highest dose | 7.14 | 28.35 | [3] |

The pro-apoptotic effects of this compound are mediated by the upregulation of pro-apoptotic proteins like Bak and an increased pBad/Bad ratio, alongside the downregulation of the anti-apoptotic protein Bcl-xL.[1][2] Furthermore, this compound treatment leads to the cleavage of caspase-9, caspase-3, and PARP, which are hallmark proteins of apoptosis.[1][2]

Anti-Inflammatory Activity

This compound and its related compounds have demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB and MAPK signaling pathways.[4][5]

Inhibition of Inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound and its derivatives have been shown to inhibit the production of key inflammatory mediators.

Table 5: Anti-inflammatory Effects of Prunetin and its Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration | Inhibition of NO Production | Inhibition of PGE2 Production | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion | Inhibition of IL-1β Secretion | Reference |

| Prunetin | Not specified | Yes | Yes | Yes | Yes | Yes | [4] |

| Prunetin 4′-O-phosphate | 50 µM | Yes | 51% | 31% | 65% | 43% | [5] |

| Prunetinoside | Dose-dependent | Yes | Not specified | Yes (mRNA) | Yes | Yes (mRNA) | [6] |

This inhibition is a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[4][6]

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by modulating several critical intracellular signaling pathways.

Akt/mTOR Pathway

In hepatocellular carcinoma cells, this compound inhibits the Akt/mTOR signaling pathway.[1][2] This is evidenced by a dose-dependent decrease in the phosphorylation of both Akt and mTOR.[1][2] The inhibition of this pathway contributes to the observed decrease in cell viability and induction of apoptosis.[1]

Caption: this compound inhibits the Akt/mTOR signaling pathway.

MAPK Pathway

This compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be cell-type specific. In Hep3B liver cancer cells, this compound treatment leads to a dose-dependent activation of p38-MAPK, which is associated with cell cycle arrest.[1] Conversely, in LPS-stimulated RAW 264.7 macrophages, a phosphorylated derivative of prunetin was found to downregulate the phosphorylation of ERK, JNK, and p38.[5] In HepG2 and Huh7 cells, this compound activated the MAPK pathway, evidenced by elevated phospho-p38 and phospho-ERK expressions.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Prunetrin: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone also known as Prunetin 4'-O-glucoside or Trifoside, is a plant-derived natural product with demonstrated bioactive properties. Notably, it has been shown to induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells through modulation of the Akt/mTOR/MAPK signaling pathways, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological activities.

Natural Sources of this compound

This compound is primarily found in species of the Prunus genus and in red clover (Trifolium pratense). The concentration of this compound can vary depending on the plant species, the part of the plant used, and the geographical origin.

Quantitative Data on this compound Content

The following table summarizes the known quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | Compound Name Reported | Concentration | Citation |

| Prunus avium var. burlat | Branches | Prunin | 10.87 ± 0.38 mg/g of dry matter | [1] |

| Trifolium pratense (Red Clover) | - | Prunetin | 0.33% w/w in a purified fraction | [2] |

Note: "Prunin" in the context of Prunus avium is understood to be this compound. The data for Trifolium pratense represents the concentration in a specific fraction after chromatographic separation, not the raw plant material.

Extraction and Purification Protocols

The extraction and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are based on established methods for the extraction of isoflavones and other phenolic compounds from Prunus species and red clover.

Experimental Protocol: Extraction of this compound from Prunus avium Branches

This protocol is adapted from a method for the extraction of phenolic compounds from cherry tree branches.

Objective: To extract this compound from dried Prunus avium branch material.

Materials and Reagents:

-

Dried and powdered Prunus avium branches

-

70% aqueous ethanol (v/v)

-

Accelerated Solvent Extractor (ASE) or conventional heating and agitation apparatus

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Methodology:

-

Sample Preparation: The Prunus avium branches are air-dried and ground into a fine powder.

-

Extraction:

-

Accelerated Solvent Extraction (ASE): Place the powdered plant material into the extraction cell of the ASE system. Perform the extraction with 70% aqueous ethanol at 70°C.

-

Conventional Solvent Extraction: Mix the powdered plant material with 70% aqueous ethanol in a flask. Heat the mixture to 70°C and maintain with constant agitation for a specified period (e.g., 1-2 hours).

-

-

Filtration: After extraction, filter the mixture through filter paper to remove solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude extract powder containing this compound.

Experimental Protocol: Isolation and Purification of this compound from Trifolium pratense (Red Clover)

This protocol is based on a method for the fractionation of isoflavones from a red clover extract using centrifugal partition chromatography (CPC).

Objective: To isolate and purify this compound from a crude red clover extract.

Materials and Reagents:

-

Crude isoflavone-rich red clover extract

-

Centrifugal Partition Chromatography (CPC) system

-

Solvent system: Hexanes-ethyl acetate-methanol-water (HEMWat)

-

High-Performance Liquid Chromatography (HPLC) system for fraction analysis

Methodology:

-

Crude Extract Preparation: Obtain a crude extract of red clover rich in isoflavones, for example, through ethanolic extraction.

-

CPC System Preparation:

-

Prepare the two-phase HEMWat solvent system. The specific volume ratios may need optimization, with a starting point of 5.5:4.5:5:5 (v/v/v/v) being a documented example for isoflavone separation[2].

-

Fill the CPC column with the stationary phase and then equilibrate the system by pumping the mobile phase through at a set flow rate.

-

-

Sample Injection: Dissolve the crude red clover extract in a suitable volume of the solvent system (e.g., a 1:1 mixture of the stationary and mobile phases) and inject it into the CPC system.

-

Chromatographic Separation: Perform the separation by pumping the mobile phase through the rotating column. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using an analytical HPLC method.

-

Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts.

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the available instrumentation and the complexity of the sample matrix.

Objective: To quantify the concentration of this compound in an extract.

Materials and Reagents:

-

This compound analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or acetic acid (optional, for pH adjustment of the mobile phase)

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the crude or purified extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with 0.1% formic acid. For example, a gradient starting from 80:20 (A:B) and increasing to 20:80 (A:B) over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: DAD detection at the UV absorbance maximum of this compound (typically around 260 nm). For higher specificity and sensitivity, LC-MS can be used.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

This compound's Impact on Cancer Cell Signaling

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways that regulate cell cycle progression and apoptosis. The diagram below illustrates the inhibitory effect of this compound on the Akt/mTOR pathway and its activation of the MAPK pathway, leading to G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells[3].

Caption: this compound's signaling pathway in cancer cells.

General Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow from the plant source to the final quantified pure compound.

Caption: Workflow for this compound extraction and analysis.

References

- 1. Phenolic Compounds Extracted from Cherry Tree (Prunus avium) Branches: Impact of the Process on Cosmetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic Compounds Extracted from Cherry Tree (Prunus avium) Branches: Impact of the Process on Cosmetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Prunetrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring O-methylated isoflavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed information on its chemical identifiers, and a summary of its biological activities, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound, also known as Prunetin-4'-O-glucoside or Trifoside, is systematically named 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1][2][3]. Its chemical structure consists of a prunetin aglycone (5-hydroxy-7-methoxy-3-(4-hydroxyphenyl)chromen-4-one) linked to a β-D-glucopyranosyl moiety at the 4'-position of the phenyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [1][2][3] |

| Synonyms | Prunetin-4'-O-glucoside, Trifoside, Prunitroside | [1][2] |

| CAS Number | 154-36-9 | [1][2] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [1][2] |

| Molecular Weight | 446.40 g/mol | [2] |

| SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O | [3] |

| InChI Key | OFUWGCQDMVDLIR-RECXWPGBSA-N | [3] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | 181 °C | [2] |

| Solubility | Soluble in DMSO (25 mg/mL with sonication). Formulations for in vivo studies have been prepared in DMSO, PEG300, Tween-80, and saline, as well as in DMSO and corn oil. | |

| pKa (Predicted) | Data not available in searched resources. | |

| XLogP3-AA | 1.2 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Predicted/Expected Data |

| ¹H-NMR | Expected signals would include aromatic protons, a methoxy group singlet, and complex signals for the glucose moiety. |

| ¹³C-NMR | Expected signals would correspond to the carbons of the isoflavone core and the glucose unit. |

| IR Spectroscopy | Expected characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. |

| UV-Vis Spectroscopy | As a flavonoid, this compound is expected to exhibit two major absorption bands in the UV-Vis spectrum, typically Band I (300-400 nm) and Band II (240-280 nm). |

| Mass Spectrometry | The monoisotopic mass is 446.12129689 Da. Predicted adducts include [M+H]⁺ (m/z 447.12858) and [M-H]⁻ (m/z 445.11402). |

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities.

Anticancer Activity

This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Its mechanism of action involves the modulation of several key signaling pathways.

-

Akt/mTOR Pathway: this compound inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

-

MAPK Pathway: this compound activates the p38 MAPK pathway while having minimal effect on JNK and ERK, leading to the induction of apoptosis.

-

Intrinsic Apoptosis Pathway: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bak and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

-

NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound can be adapted from standard methodologies. Below are generalized workflows for assessing its anticancer and anti-inflammatory effects.

Workflow for Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound on the expression of proteins involved in signaling pathways.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. This guide provides a consolidated resource of its chemical structure, physicochemical characteristics, and biological activities. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the existing information strongly supports further investigation of this compound as a potential therapeutic agent. The detailed understanding of its mechanisms of action, particularly its modulation of the Akt/mTOR, MAPK, and NF-κB signaling pathways, provides a solid foundation for future drug development efforts.

References

Prunetrin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Prunetrin (Trifoside), an O-methylated isoflavone, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its anti-inflammatory and anti-cancer potentials.

Core Chemical and Physical Properties

This compound is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense) and Prunus yedoensis.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 154-36-9 | [2][3][4][5] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [1][3][5] |

| Molecular Weight | 446.40 g/mol | [1][3] |

| Synonyms | Trifoside, Prunetin 4′-O-β-D-glucopyranoside | [1][2] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant bioactivity, primarily as an anti-inflammatory and anti-cancer agent. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by suppressing pro-inflammatory mediators. Research has shown that it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1][2]

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It modulates the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, which is a central pathway in inflammatory responses.[1]

References

- 1. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Prunetin inhibits TLR4/MyD88 pathway to attenuate intestinal epithelial inflammatory response and ameliorate mouse Crohn's disease-like colitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Prunetrin: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Prunetrin (Prunetin-4'-O-glucoside), an O-methylated isoflavone found in various plants, including those from the Prunus species. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on solubility in common laboratory solvents, detailed experimental protocols, and insights into its biological pathways. Understanding the solubility of this compound is fundamental for its application in preclinical and clinical research, impacting everything from in vitro assay design to the formulation of delivery systems for in vivo studies.

Quantitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This compound exhibits varied solubility across different solvent systems. While highly soluble in Dimethyl Sulfoxide (DMSO), it demonstrates limited aqueous solubility. The quantitative data gathered from various sources are summarized below.

Table 1: this compound Solubility Data

| Solvent System | Concentration (mg/mL) | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 56.00 mM | Requires ultrasonic assistance for dissolution. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 2.80 mM | A common vehicle for in vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 2.80 mM | An alternative in vivo formulation. |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 2.80 mM | A lipid-based vehicle for administration. |

| Aqueous Buffer (PBS, pH 7.2) with DMSO | ~0.25 mg/mL | ~0.56 mM | Data for the aglycone, Prunetin, in a 1:3 DMSO:PBS solution. This compound's glycosylation is expected to increase aqueous solubility. |

| Water (Estimated) | ~0.0711 mg/mL | ~0.16 mM | Estimated data for the aglycone, Prunetin. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The two primary methods employed are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This provides an indication of solubility under conditions where equilibrium has not been reached.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 1-5 µL) of each dilution to a corresponding well on a new plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed. Common detection methods include:

-

Nephelometry: Measures light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by absorbance.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

The Anti-inflammatory Potential of Prunetrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, an O-methylated isoflavone found in Prunus yedoensis, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary anti-inflammatory mechanism of this compound involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) and Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathways. In vivo studies have corroborated these findings, demonstrating this compound's ability to reduce serum levels of inflammatory cytokines and decrease mortality in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of inflammatory mediators.

Suppression of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes.[1]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been observed to influence this pathway, although the exact mechanisms are still being elucidated. Some studies suggest that this compound can modulate the phosphorylation of key MAPK proteins, contributing to its overall anti-inflammatory effect.

Attenuation of the TLR4/MyD88 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key receptor that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 initiates a signaling cascade through the adaptor protein MyD88, ultimately leading to the activation of NF-κB and the production of inflammatory cytokines. This compound has been found to inactivate the TLR4/MyD88 pathway, thereby inhibiting LPS-induced inflammatory responses in human nasal epithelial cells.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound | Effect | Reference |

| Nitric Oxide (NO) Production | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| iNOS Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [1] |

| COX-2 Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [1] |

| TNF-α mRNA Expression | 10, 20, 40 µM | Dose-dependent reduction | [1] |

| IL-6 mRNA Expression | 10, 20, 40 µM | Dose-dependent reduction | [1] |

| IL-1β mRNA Expression | 10, 20, 40 µM | Dose-dependent reduction | [1] |

Table 2: In Vivo Effects of this compound in a Lipopolysaccharide (LPS)-induced Endotoxemia Mouse Model

| Parameter | Dosage of this compound | Effect | Reference |

| Serum TNF-α Levels | Not specified | Significant reduction | [1] |

| Serum IL-6 Levels | Not specified | Significant reduction | [1] |

| Mortality Rate | Not specified | Significant reduction | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in vitro.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Assay: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

PGE2 and Cytokine Measurement: Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

LPS-stimulated RAW 264.7 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

-

Electrotransfer: Transfer the separated proteins to PVDF membranes.

-

Blocking: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membranes with specific primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory genes.

Materials:

-

LPS-stimulated RAW 264.7 cells

-

TRIzol reagent

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells using TRIzol reagent.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

-

Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method, with normalization to the housekeeping gene.

In Vivo LPS-induced Endotoxemia Model in Mice

Objective: To evaluate the in vivo anti-inflammatory and protective effects of this compound.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Divide the mice into different groups: control, LPS-only, and LPS + this compound (at various doses).

-

This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment groups.

-

LPS Challenge: After a specified time, induce endotoxemia by intraperitoneally injecting LPS (e.g., 10 mg/kg).

-

Blood Collection: At a designated time point after the LPS challenge, collect blood samples via cardiac puncture.

-

Serum Cytokine Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.

-

Survival Monitoring: In a separate cohort of animals, monitor the survival rate for a specified period (e.g., 72 hours) after the LPS challenge.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB pathway and modulation of other key inflammatory signaling cascades, provides a strong rationale for its further development as a therapeutic agent for a range of inflammatory conditions. The quantitative data from both in vitro and in vivo studies consistently support its efficacy.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship in relevant disease models.

-

Toxicology Studies: To assess the safety profile of this compound and determine a safe therapeutic window.

-

Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects with inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its anti-inflammatory activity, which could guide the synthesis of more potent and selective analogs.

By addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Prunetrin Signaling Pathway Modulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has emerged as a promising bioactive compound with significant potential in oncology and inflammatory disease research. Its therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the modulation of three critical signaling pathways: the PI3K/Akt/mTOR pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NF-κB pathway. These pathways are central to cell proliferation, survival, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer properties.[1][2][3]

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.

This compound treatment leads to a dose-dependent decrease in the phosphorylation of both Akt and mTOR in cancer cells.[1][2] This inhibition of the Akt/mTOR pathway is a key mechanism behind this compound's ability to induce apoptosis and reduce cell viability in cancer cells.[1][3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1] The MAPK family includes p38, JNK, and ERK. This compound has been observed to selectively activate the p38 MAPK pathway in a dose-dependent manner in hepatocellular carcinoma cells.[1][2]

Activation of p38 MAPK is associated with the induction of cell cycle arrest and apoptosis.[1] Studies have shown that while this compound treatment leads to a decline in the expression of phospho-p38, it does not significantly alter the levels of p-JNK and p-ERK.[1] This selective activation of the p38 pathway contributes to this compound's anti-cancer effects by arresting the cell cycle at the G2/M phase.[1][3]

NF-κB Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While direct quantitative data for this compound's effect on the NF-κB pathway is limited, studies on its aglycone, prunetin, and a phosphorylated derivative have demonstrated potent anti-inflammatory effects through the suppression of this pathway.[1][4] Prunetin inhibits NF-κB-dependent inflammatory responses by modulating IKK-IκBα-NF-κB signaling.[1] It has been shown to inhibit the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[1]

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 / Effect | Reference |

| Hep3B | MTT | 24 | Cell viability below 50% from 20 µM | [1] |

| HepG2 | MTT | 24 | Dose-dependent inhibition of cell proliferation | [5] |

| Huh7 | MTT | 24 | Dose-dependent inhibition of cell proliferation | [5] |

Table 2: this compound's Effect on Cell Cycle Distribution in Hep3B Cells

| This compound Conc. (µM) | % Cells in G2/M Phase | Reference |

| 0 (Control) | Baseline | [1] |

| 10 | Increased accumulation | [1] |

| 20 | Increased accumulation | [1] |

| 40 | Highly accumulated | [1] |

Table 3: this compound's Effect on Apoptosis in Hep3B Cells

| This compound Conc. (µM) | Total Apoptotic Cells (%) | Reference |

| 0 (Control) | 1.87 | [1] |

| 10 | Increased | [1] |

| 20 | Increased | [1] |

| 40 | 27.07 | [1] |

Table 4: Dose-Dependent Effects of this compound on Key Signaling Proteins in Hep3B Cells (24h treatment)

| Protein | 10 µM | 20 µM | 40 µM | Effect | Reference |

| Akt/mTOR Pathway | |||||

| p-Akt | - | ↓ | ↓↓ | Decreased phosphorylation | [1] |

| p-mTOR | - | ↓ | ↓↓ | Decreased phosphorylation | [1] |

| MAPK Pathway | |||||

| p-p38 | ↓ | ↓↓ | ↓↓↓ | Decreased phosphorylation | [1] |

| p-JNK | No change | No change | No change | Unaltered | [1] |

| p-ERK | No change | No change | No change | Unaltered | [1] |

| Apoptosis & Cell Cycle | |||||

| Cyclin B1 | ↓ | ↓↓ | ↓↓↓ | Decreased expression | [1] |

| CDK1/CDC2 | ↓ | ↓↓ | ↓↓↓ | Decreased expression | [1] |

| CDC25c | ↓ | ↓↓ | ↓↓↓ | Decreased expression | [1] |

| Cleaved PARP | ↑ | ↑↑ | ↑↑↑ | Increased cleavage | [1] |

| Cleaved Caspase-3 | ↑ | ↑↑ | ↑↑↑ | Increased cleavage | [1] |

| Cleaved Caspase-9 | - | ↑ | ↑↑ | Increased cleavage | [1] |

| Bak | ↑ | ↑↑ | ↑↑↑ | Increased expression | [1] |

| Bcl-xL | ↓ | ↓↓ | ↓↓↓ | Decreased expression | [1] |

| Bcl-2 | ↓ | ↓↓ | ↓↓↓ | Decreased expression | [1] |

| Arrow direction indicates up (↑) or down (↓) regulation. The number of arrows indicates the relative magnitude of the effect. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathway modulation.

Cell Viability (MTT) Assay

References

- 1. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Prunetrin-Induced Apoptosis: A Technical Guide for Cancer Research Professionals

Abstract

Prunetrin (PUR), a glycosyloxyisoflavone found in Prunus species, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive research, particularly in hepatocellular carcinoma (HCC), has demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death, or apoptosis.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, focusing on the core signaling pathways involved. It summarizes key quantitative data from preclinical studies and offers detailed experimental protocols for researchers investigating its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism: Induction of Intrinsic Apoptosis

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is characterized by its modulatory effects on the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the activation of a caspase cascade that culminates in cell death.[1] Treatment with this compound leads to a dose-dependent increase in both early and late apoptotic cell populations in various cancer cell lines.[1]

Key molecular events in this process include:

-

Modulation of Bcl-2 Family Proteins : this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bak.[1][2][3] While the expression of Bax may not significantly change, the ratio of pro- to anti-apoptotic proteins is shifted in favor of apoptosis.[1]

-

Caspase Activation : The altered balance of Bcl-2 proteins leads to the activation of initiator caspase-9, a hallmark of the intrinsic pathway.[1][2] Activated caspase-9 then cleaves and activates effector caspase-3.[1][2]

-

PARP Cleavage : Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein crucial for DNA repair.[1][2] The cleavage of PARP is a definitive indicator of apoptosis.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by intervening in critical signaling pathways that regulate cell survival, proliferation, and death. The primary pathways identified are the Akt/mTOR and MAPK signaling cascades.

Inhibition of the Akt/mTOR Pathway

The Akt/mammalian target of rapamycin (mTOR) pathway is a crucial network for cell growth and survival, often dysregulated in cancer.[1] this compound has been shown to significantly inhibit this pathway. In Hep3B, HepG2, and Huh7 liver cancer cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both Akt and mTOR.[1][3] This suppression of Akt/mTOR signaling is a key mechanism through which this compound decreases cancer cell viability and promotes apoptosis.[1][2][4]

Caption: this compound inhibits the pro-survival Akt/mTOR signaling pathway.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a significant role in cellular processes including proliferation, differentiation, and apoptosis.[1] The effect of this compound on this pathway appears to be cell-type specific.

-

In Hep3B liver cancer cells, this compound treatment leads to a dose-dependent activation (increased phosphorylation) of p38-MAPK.[1][2][4]

-

Conversely, in HepG2 and Huh7 cells, this compound also activates the MAPK pathway, evidenced by elevated phosphorylation of both p38 and ERK.[3]

This activation of stress-related MAPK signaling contributes to this compound's anti-cancer effects, including cell cycle arrest and apoptosis.[1][3]

Caption: this compound activates the MAPK pathway, promoting apoptosis.

Intrinsic Apoptotic Pathway Overview

The downstream effects of Akt/mTOR inhibition and MAPK activation converge on the mitochondrial apoptotic machinery. This compound shifts the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade.

Caption: this compound triggers the intrinsic apoptosis cascade via caspases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various hepatocellular carcinoma cell lines.

Table 1: Cytotoxicity of this compound in Hep3B Cells

| This compound Conc. (µM) | Treatment Duration | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| 0.5 - 50 | 24 h | Dose-dependent decrease | p < 0.01, p < 0.001 at higher doses |

Data synthesized from MTT assay results. This compound demonstrates significant cytotoxicity against Hep3B cells.[1]

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Conc. | Treatment Duration | Apoptotic Population Change (Control vs. Treated) |

|---|---|---|---|

| Hep3B | High Dose (e.g., 40 µM) | 24 h | Early: 0.72% → 13.28% Late: 1.15% → 13.79% |

| Huh7 | High Dose (e.g., 30 µM) | 24 h | Late Apoptosis: 0.01% → 28.80% |

Data from Annexin V/PI staining and flow cytometry, showing a substantial increase in apoptotic cells.[1][5]

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | Treatment Duration | Effect |

|---|---|---|---|

| Hep3B | 10, 20, 40 | 24 h | Dose-dependent arrest in G2/M phase |

| HepG2 | 10, 20, 30 | 24 h | Dose-dependent arrest in G2/M phase |

| Huh7 | 10, 20, 30 | 24 h | Dose-dependent arrest in G2/M phase |

This compound consistently induces G2/M phase cell cycle arrest by downregulating key regulatory proteins like Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3][5]

Experimental Protocols & Workflow

Reproducing the findings on this compound's activity requires standardized methodologies. Below are outlines for key experiments.

Caption: A typical experimental workflow for studying this compound's effects.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., Hep3B) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.5 to 50 µM) and a vehicle control for 24 hours.[1]

-

MTT Incubation : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound (e.g., 10, 20, 40 µM) for 24 hours.[1]

-

Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend cells in Annexin V binding buffer. Add Annexin V-APC (or FITC) and Propidium Iodide (PI) to the cells.[1]

-

Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+).

Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction : After treating cells with this compound for 24 hours, lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bak, cleaved caspase-3, p-Akt, p-p38, β-actin).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

-

Detection : Visualize the protein bands using an ECL (electrochemiluminescence) detection system.[5]

-

Densitometry : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[5]

Conclusion and Future Directions

This compound demonstrates potent anti-cancer activity by inducing G2/M cell cycle arrest and triggering apoptosis through the intrinsic pathway in various cancer cells, particularly HCC.[1][3] Its mechanism of action involves the inhibition of the pro-survival Akt/mTOR pathway and the activation of the pro-apoptotic MAPK pathway.[1][3] The comprehensive data and protocols provided in this guide offer a solid foundation for further research. Future investigations should focus on in vivo studies to validate these preclinical findings, explore potential synergistic effects with existing chemotherapies, and further elucidate its cell-type-specific modulation of the MAPK pathway. These efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Prunetrin: A Technical Guide to its Cell Cycle Arrest Mechanism in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a promising natural compound with notable anti-cancer properties.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a particular focus on its effects in hepatocellular carcinoma (HCC). Drawing from recent scientific literature, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: G2/M Phase Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M phase in cancer cells.[1][2][3] This blockade prevents cells from entering mitosis, thereby inhibiting tumor growth. The arrest is orchestrated through the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to decrease the expression of Cyclin B1, cyclin-dependent kinase 1 (CDK1, also known as CDC2), and the cell division cycle 25c (CDC25c) phosphatase in a dose-dependent manner.[1][2][3] The downregulation of these proteins is a critical event, as they form a complex that is essential for the G2 to M phase transition.

Signaling Pathways Modulated by this compound

The cell cycle arrest induced by this compound is a consequence of its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt/mTOR and the p38-MAPK pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell growth and survival.[1] Its dysregulation is a common feature in many cancers. This compound has been demonstrated to inhibit this pathway by decreasing the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR).[1][3] This inhibitory action contributes to the suppression of cell viability and the induction of apoptosis.[1]

Activation of the p38-MAPK Signaling Pathway

In contrast to its effect on the Akt/mTOR pathway, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] The activation of p38-MAPK is dose-dependent and plays a significant role in the induction of cell cycle arrest.[1] In some cancer cell lines, this compound has also been shown to elevate the expression of phospho-ERK, another component of the MAPK pathway.[3]

Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic, or mitochondrial, pathway.[1][3]

Key events in this compound-induced apoptosis include:

-

Cleavage of Caspases: this compound treatment leads to the cleavage and activation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.[1][3]

-

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following this compound exposure.[1][3]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bak while decreasing the levels of the anti-apoptotic protein Bcl-xL.[1][3]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Hep3B Cells [1]

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 | 55.2 ± 1.2 | 25.3 ± 0.8 | 19.5 ± 0.9 |

| 10 | 51.7 ± 1.1 | 23.1 ± 0.7 | 25.2 ± 1.0 |

| 20 | 45.3 ± 1.0 | 20.5 ± 0.6 | 34.2 ± 1.1 |

| 40 | 38.9 ± 0.9 | 15.8 ± 0.5 | 45.3 ± 1.3 |

Table 2: Effect of this compound on Apoptosis in Hep3B Cells [1]

| This compound Concentration (µM) | % of Early Apoptotic Cells | % of Late Apoptotic Cells | % of Total Apoptotic Cells |

| 0 | 0.72 | 1.15 | 1.87 |

| 10 | 2.54 | 3.12 | 5.66 |

| 20 | 6.89 | 7.23 | 14.12 |

| 40 | 13.28 | 13.79 | 27.07 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]

Protocol:

-

Culture cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.[9]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Incubate the cells in the dark at room temperature for 30 minutes.[9]

-

Analyze the DNA content of the cells using a flow cytometer.[8]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.[10][11]

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, CDK1, p-Akt, Akt, p-p38, p38) overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.[12]

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's signaling mechanism.

Caption: Workflow for cell cycle analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing G2/M cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism, involving the inhibition of the pro-survival Akt/mTOR pathway and activation of the pro-apoptotic p38-MAPK pathway, makes it an attractive candidate for further investigation in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's action, offering valuable data and protocols to facilitate future research and drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Biological Activity of Prunetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone, is a naturally occurring flavonoid found in various plants, including Prunus species.[1] As a phytoestrogen, it has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the biological activities of prunetin, with a focus on its aglycone form. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Core Biological Activities

Prunetin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.[3][4] Additionally, it has been reported to possess antioxidant, neuroprotective, and metabolic regulatory effects.[4][5]

Anticancer Activity

Prunetin has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[5][6] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.[7]

Anti-inflammatory Effects

Prunetin exerts significant anti-inflammatory effects by targeting central inflammatory pathways.[8] It has been shown to suppress the production of pro-inflammatory mediators and cytokines, making it a promising candidate for the development of anti-inflammatory therapeutics.[8][9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of prunetin from various studies.

Table 1: Cytotoxicity of Prunetin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| RT-4 | Urinary Bladder Cancer | 21.11 µg/mL | 48 h | [10] |

| Caco-2 | Colorectal Cancer | 24.16 µg/mL | 48 h | [10] |

| MCF-7 | Breast Cancer | 27.18 µg/mL | 48 h | [10] |

| AGS | Gastric Cancer | ~40-80 µM (Significant growth inhibition) | 24, 48, 72 h | [11][12] |

| MG-63 | Osteosarcoma | 20-25 µM (Apoptosis induction) | Not Specified | [5] |

Table 2: Anti-inflammatory Activity of Prunetin

| Assay | Cell Line/Model | Parameter Measured | IC50/Effective Concentration | Reference |

| Nitric Oxide Inhibition | RAW 264.7 Macrophages | NO production | 5.18 µg/mL | [10][13] |

| Cytokine Inhibition | RAW 264.7 Macrophages | IL-6, TNF-α, IL-1β production | 12.5-50 µM (Concentration-dependent decrease) | [9] |

Signaling Pathways Modulated by Prunetin

Prunetin's biological effects are mediated through its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Prunetin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8] It achieves this by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and subsequent nuclear translocation of NF-κB.[8][14]

Prunetin inhibits the NF-κB signaling pathway.

MAPK/ERK and JNK Signaling Pathways

Prunetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways. In some cancer cells, it can lead to the activation of JNK, which is associated with the induction of apoptosis.[12] Conversely, in inflammatory contexts, it can suppress the phosphorylation of ERK, JNK, and p38.[9]

Prunetin's dual role in MAPK signaling.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway, crucial for cell proliferation and survival, is another target of prunetin.[7] By inhibiting this pathway, prunetin can suppress tumor growth and induce apoptosis.[6] It has been suggested that prunetin downregulates the phosphorylation of Akt, a key kinase in this cascade.[6]

Prunetin inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on prunetin.

Cell Viability (MTT) Assay

This assay is widely used to assess the cytotoxic effects of prunetin on cancer cells.

-

Cell Seeding: Cancer cells (e.g., AGS, RT-4) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of prunetin (e.g., 0-100 µM) and incubated for specific time periods (e.g., 24, 48, 72 hours).[11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Workflow for a typical MTT assay.

Western Blot Analysis

Western blotting is used to determine the effect of prunetin on the expression and phosphorylation of proteins in signaling pathways.

-

Cell Lysis: Cells treated with prunetin are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-IKK, p-Akt, p-JNK, total Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats:

-

Induction: Colitis is induced by administering 4% (w/v) DSS in the drinking water for seven days.[15]

-

Treatment: Rats are treated with prunetin (e.g., 1 mg/kg) orally once a day.[15]

-

Assessment: Disease activity index (DAI), colon length, and levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue are measured.[15]

-

-

Benzo(a)pyrene-Induced Lung Cancer in Mice:

-

Induction: Lung cancer is induced by oral administration of benzo(a)pyrene.[3]

-

Treatment: Mice are treated with prunetin (e.g., 30 mg/kg) either as a pre-supplementation or post-supplementation.[3]

-